molecular formula C8H9N3O B168649 3-Amino-6-methoxypyridine-2-acetonitrile CAS No. 111796-01-1

3-Amino-6-methoxypyridine-2-acetonitrile

Cat. No.: B168649
CAS No.: 111796-01-1
M. Wt: 163.18 g/mol
InChI Key: SZTYCWGEOJTSSS-UHFFFAOYSA-N
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Description

3-Amino-6-methoxypyridine-2-acetonitrile is a chemical compound with the molecular formula C8H9N3O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a methoxy group, and a nitrile group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-methoxypyridine-2-acetonitrile typically involves the reaction of 3-amino-6-methoxypyridine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to meet the demand for high-quality material. The process is optimized to minimize waste and maximize efficiency, often involving continuous flow reactors and automated control systems .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-methoxypyridine-2-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines .

Scientific Research Applications

3-Amino-6-methoxypyridine-2-acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-6-methoxypyridine-2-acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-methoxypyridine-2-acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(3-amino-6-methoxypyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-8-3-2-6(10)7(11-8)4-5-9/h2-3H,4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTYCWGEOJTSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00554513
Record name (3-Amino-6-methoxypyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111796-01-1
Record name (3-Amino-6-methoxypyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 111796-01-1
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